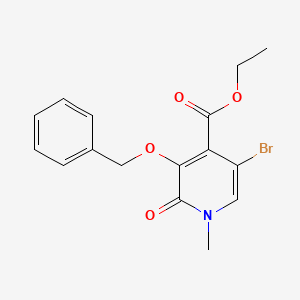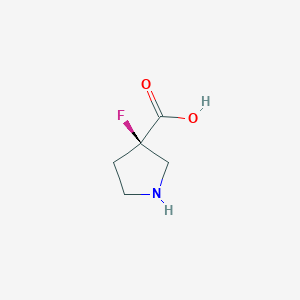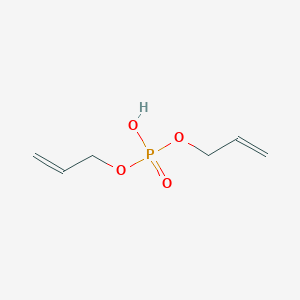![molecular formula C9H12F2O B13335946 1,1-Difluorospiro[2.5]octane-6-carbaldehyde](/img/structure/B13335946.png)
1,1-Difluorospiro[2.5]octane-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluorospiro[2.5]octane-6-carbaldehyde is a chemical compound with the molecular formula C9H12F2O. It is characterized by the presence of a spiro structure, which is a unique arrangement where two rings are connected through a single atom. The compound also contains two fluorine atoms and an aldehyde group, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluorospiro[2.5]octane-6-carbaldehyde typically involves the introduction of fluorine atoms into the spiro structure. One common method is the fluorination of spiro[2.5]octane-6-carboxaldehyde using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Difluorospiro[2.5]octane-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 1,1-Difluorospiro[2.5]octane-6-carboxylic acid
Reduction: 1,1-Difluorospiro[2.5]octane-6-methanol
Substitution: Various substituted spiro compounds depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1,1-Difluorospiro[2.5]octane-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 1,1-Difluorospiro[2.5]octane-6-carbaldehyde involves its interaction with various molecular targets. The fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable intermediate in chemical reactions. The aldehyde group can form covalent bonds with nucleophiles, facilitating the formation of new chemical entities. The spiro structure provides rigidity and unique spatial orientation, influencing the compound’s interaction with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Difluorospiro[2.5]octane-6-carboxylic acid
- 1,1-Difluorospiro[2.5]octane-6-methanol
- Spiro[2.5]octane-6-carboxaldehyde
Uniqueness
1,1-Difluorospiro[2.5]octane-6-carbaldehyde is unique due to the presence of both fluorine atoms and an aldehyde group within a spiro structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C9H12F2O |
|---|---|
Molekulargewicht |
174.19 g/mol |
IUPAC-Name |
2,2-difluorospiro[2.5]octane-6-carbaldehyde |
InChI |
InChI=1S/C9H12F2O/c10-9(11)6-8(9)3-1-7(5-12)2-4-8/h5,7H,1-4,6H2 |
InChI-Schlüssel |
RPKJYPDUIGYMDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1C=O)CC2(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 7-(1-amino-2-methoxy-2-oxoethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13335866.png)
![4-Chloro-6-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B13335868.png)
![tert-Butyl 7,7-difluoro-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13335876.png)
![8-(tert-Butyl) 2-methyl (1R,2R,3S,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B13335884.png)

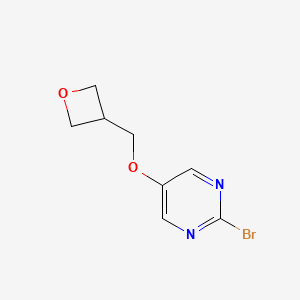
![4-[(2-Bromocyclohexyl)oxy]oxane](/img/structure/B13335901.png)
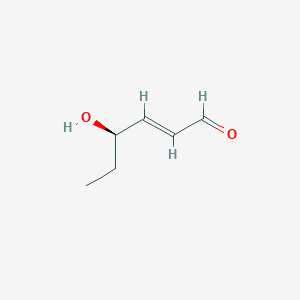
![2',7'-Dibromo-4,7-dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B13335917.png)
